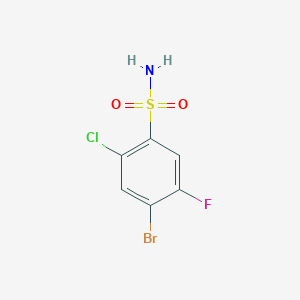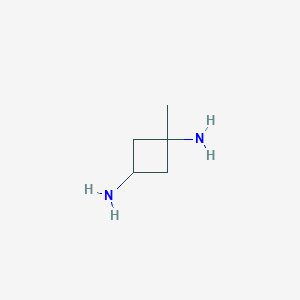
2-Ethyl-6-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by its yellowish crystalline powder form and has a molecular weight of 225.7 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylnicotinaldehyde can be achieved through various methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods
On an industrial scale, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques and catalysts is common in industrial settings to achieve high purity and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed depending on the desired substitution.
Major Products Formed
Oxidation: The major product is 2-Ethyl-6-methylnicotinic acid.
Reduction: The major product is 2-Ethyl-6-methylnicotinalcohol.
Substitution: The products vary based on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 2-Ethyl-6-methylnicotinaldehyde.
2-Ethyl-6-methylnicotinic acid: An oxidation product of this compound.
2-Ethyl-6-methylnicotinalcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its potential biological activities distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-ethyl-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
RQGNTWUGGXIPSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=N1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)




![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)





